Lrrk2/nuak1/tyk2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

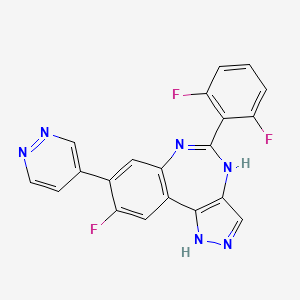

2D Structure

3D Structure

Properties

Molecular Formula |

C20H11F3N6 |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

5-(2,6-difluorophenyl)-9-fluoro-8-pyridazin-4-yl-1,4-dihydropyrazolo[4,3-d][1,3]benzodiazepine |

InChI |

InChI=1S/C20H11F3N6/c21-13-2-1-3-14(22)18(13)20-27-16-7-11(10-4-5-24-25-8-10)15(23)6-12(16)19-17(28-20)9-26-29-19/h1-9H,(H,26,29)(H,27,28) |

InChI Key |

VMEVFMJJHNJSPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC3=C(C=C(C(=C3)C4=CN=NC=C4)F)C5=C(N2)C=NN5)F |

Origin of Product |

United States |

Foundational & Exploratory

Lrrk2/nuak1/tyk2-IN-1: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lrrk2/nuak1/tyk2-IN-1, also identified as compound 226, is a potent small molecule inhibitor targeting three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This multi-targeted inhibitor demonstrates significant potential in preclinical research, particularly in the fields of neurodegenerative and autoimmune diseases. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as a multi-kinase inhibitor, demonstrating high potency against LRRK2 (both wild-type and the pathogenic G2019S mutant), NUAK1, and TYK2. The primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting their respective signaling cascades.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified using time-resolved fluorescence resonance energy transfer (TR-FRET) and homogeneous time-resolved fluorescence (HTRF) kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| LRRK2 (Wild-Type) | < 10 |

| LRRK2 (G2019S Mutant) | < 10 |

| NUAK1 | < 10 |

| TYK2 | < 10 |

Signaling Pathways and Inhibition

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of cellular processes, and its dysfunction is strongly linked to Parkinson's disease. A key downstream signaling event of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity.

Inhibition of LRRK2 by this compound blocks the phosphorylation of Rab GTPases, such as Rab8 and Rab10. This prevents the downstream consequences of LRRK2 hyperactivation, including defects in ciliogenesis and lysosomal function.[1][2][3][4][5]

NUAK1 Signaling Pathway

NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related family of kinases. It is a key regulator of cellular processes such as cell adhesion, migration, and senescence. NUAK1 is activated by the upstream kinase LKB1.[6][7] Downstream, NUAK1 phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and the tumor suppressor LATS1 (Large Tumor Suppressor Kinase 1).[6][7][8][9][10] Phosphorylation of MYPT1 by NUAK1 inhibits the activity of the associated protein phosphatase 1 (PP1), leading to increased phosphorylation of the myosin light chain and subsequent regulation of cell adhesion and motility.

By inhibiting NUAK1, this compound prevents the phosphorylation of MYPT1 and LATS1, thereby modulating cellular adhesion, migration, and cell cycle progression.

TYK2 Signaling Pathway

TYK2 is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in cytokine signaling pathways that are central to the immune response. Upon cytokine binding to their receptors, TYK2 is activated and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[11][12][13][14] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.

This compound inhibits TYK2, thereby blocking the phosphorylation of STATs and attenuating the downstream inflammatory signaling cascade.[15] This mechanism of action underlies the potential therapeutic application of this inhibitor in autoimmune and inflammatory diseases.

Experimental Protocols

The following are generalized protocols for the kinase assays used to determine the inhibitory activity of this compound, based on standard methodologies for TR-FRET LanthaScreen and HTRF assays.

TR-FRET LanthaScreen Eu Kinase Binding Assay (for LRRK2 and NUAK1)

Objective: To measure the binding of the inhibitor to the target kinase.

Principle: This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials:

-

Recombinant LRRK2 or NUAK1 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Fluorescently labeled kinase tracer

-

Assay buffer

-

This compound (compound 226)

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-anti-Tag antibody in the assay buffer.

-

Tracer Solution: Prepare a solution of the fluorescent tracer in the assay buffer.

-

Reaction Assembly: Add the kinase/antibody mixture to the wells containing the inhibitor.

-

Initiation: Add the tracer solution to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HTRF Kinase Assay (for TYK2)

Objective: To measure the enzymatic activity of the kinase in the presence of the inhibitor.

Principle: This assay quantifies the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin-XL665 brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

Materials:

-

Recombinant TYK2 kinase

-

Biotinylated substrate peptide

-

ATP

-

HTRF Kinase Assay Buffer

-

HTRF Detection Reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

-

This compound (compound 226)

-

384-well microplates

-

Plate reader capable of HTRF measurements

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO and then in the kinase assay buffer.

-

Assay Plate Preparation: Add the diluted inhibitor or DMSO to the wells of a 384-well plate.

-

Kinase and Substrate Addition: Add the TYK2 kinase and the biotinylated substrate to the wells.

-

Reaction Initiation: Add ATP to all wells to start the phosphorylation reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Add the HTRF detection reagents (a mixture of the anti-phospho antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction) to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.

-

Detection: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a potent, multi-targeted inhibitor of LRRK2, NUAK1, and TYK2. Its ability to simultaneously modulate these three distinct signaling pathways highlights its potential as a valuable research tool for investigating the complex biology of neurodegenerative and autoimmune diseases. The detailed mechanistic insights and experimental frameworks provided in this guide are intended to support further research and development efforts in leveraging the therapeutic potential of this and similar multi-kinase inhibitors.

References

- 1. portlandpress.com [portlandpress.com]

- 2. LRRK2 phosphorylation status and kinase activity regulate (macro)autophagy in a Rab8a/Rab10-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distinct profiles of LRRK2 activation and Rab GTPase phosphorylation in clinical samples from different PD cohorts | Parkinson's Disease [michaeljfox.org]

- 5. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase. | Sigma-Aldrich [merckmillipore.com]

- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 12. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 14. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]

Lrrk2/NUAK1/TYK2-IN-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the signaling pathways modulated by the multi-kinase inhibitor, Lrrk2/NUAK1/TYK2-IN-1. This compound, also identified as compound 226, demonstrates potent inhibition of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2][3][4] Understanding the individual roles of these kinases and the consequences of their simultaneous inhibition is critical for developing targeted therapies for a range of diseases, including neurodegenerative disorders, cancer, and autoimmune conditions.

Target Kinase Overview

Leucine-rich repeat kinase 2 (LRRK2)

LRRK2 is a large, multi-domain protein implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The kinase activity of LRRK2 is thought to contribute to the pathology of the disease, making it a key therapeutic target.

NUAK family SNF1-like kinase 1 (NUAK1)

NUAK1, also known as AMPK-related kinase 5 (ARK5), is a member of the AMP-activated protein kinase (AMPK)-related family of kinases. It is involved in cellular responses to stress, including nutrient deprivation and oxidative stress. Dysregulation of NUAK1 signaling has been implicated in cancer progression and cell survival.

Tyrosine kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in cytokine signaling pathways, particularly those involving interferons and interleukins. TYK2 is a key mediator of immune and inflammatory responses, and its dysregulation is associated with autoimmune and inflammatory diseases.

This compound Inhibitor Profile

This compound is a potent inhibitor of all three kinases, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range. This multi-targeted approach presents a unique opportunity to investigate the combined effects of inhibiting these distinct but potentially interconnected signaling pathways.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against its target kinases.

| Target Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |

| LRRK2 (Wild-Type) | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [5] |

| LRRK2 (G2019S Mutant) | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [5] |

| NUAK1 | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [5] |

| TYK2 | This compound | < 10 | HTRF kinase assay | [5] |

Signaling Pathways

The following diagrams illustrate the core signaling pathways of LRRK2, NUAK1, and TYK2.

Figure 1: LRRK2 Signaling Pathway.

Figure 2: NUAK1 Signaling Pathway.

Figure 3: TYK2 Signaling Pathway.

Potential Pathway Crosstalk

The simultaneous inhibition of LRRK2, NUAK1, and TYK2 suggests the potential for complex biological effects arising from the interplay between their respective pathways. While direct interactions are not extensively documented, several points of potential crosstalk exist:

-

LRRK2 and Inflammation: LRRK2 has been implicated in inflammatory processes, and its activity can be modulated by inflammatory stimuli.[6] This suggests a potential link to the TYK2-mediated inflammatory signaling cascade.

-

AMPK/NUAK1 and Cellular Stress: The NUAK1 pathway is a key sensor of cellular stress. Both LRRK2-mediated neurodegeneration and TYK2-driven inflammation can induce cellular stress, potentially activating NUAK1 as a compensatory or parallel signaling event.

-

Shared Downstream Effectors: All three pathways can converge on fundamental cellular processes such as gene expression, cell survival, and metabolism. The combined inhibition of these kinases may therefore have synergistic or antagonistic effects on these downstream functions.

References

Lrrk2/nuak1/tyk2-IN-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lrrk2/nuak1/tyk2-IN-1 has emerged as a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This technical guide provides an in-depth overview of the target profile and selectivity of this compound. It includes a compilation of all available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their understanding and application of this inhibitor.

Target Profile and Selectivity

This compound, also identified as compound 226 in patent literature, demonstrates potent inhibitory activity against its three primary targets: LRRK2 (both wild-type and the common G2019S mutant), NUAK1, and TYK2. Publicly available data indicates that the IC50 values for all three kinases are below 10 nM. The inhibition of LRRK2 and NUAK1 was determined using a TR-FRET LanthaScreen™ Eu kinase binding assay, while the TYK2 inhibition was measured via an HTRF® kinase assay.

Primary Target Potency

The following table summarizes the reported potency of this compound against its primary kinase targets.

| Target | Assay Type | IC50 (nM) |

| LRRK2 (Wild-Type) | TR-FRET LanthaScreen™ Eu Kinase Binding | < 10 |

| LRRK2 (G2019S Mutant) | TR-FRET LanthaScreen™ Eu Kinase Binding | < 10 |

| NUAK1 | TR-FRET LanthaScreen™ Eu Kinase Binding | < 10 |

| TYK2 | HTRF® Kinase Assay | < 10 |

Kinase Selectivity Profile

A comprehensive, broad-panel kinase selectivity screen for this compound is not publicly available at the time of this writing. The patent literature (WO 2022/104206 A1) for this series of compounds focuses on the primary targets and does not include extensive kinome-wide screening data for this specific molecule. The assessment of off-target activities is crucial for the development of any kinase inhibitor as a therapeutic agent or a chemical probe. Researchers using this compound should consider performing comprehensive selectivity profiling to fully characterize its activity against a wider range of kinases.

Signaling Pathways

To understand the functional implications of inhibiting LRRK2, NUAK1, and TYK2, it is essential to consider their roles in cellular signaling.

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.

TYK2 Signaling Pathway (JAK/STAT)

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in cytokine signaling, particularly for type I interferons, IL-12, and IL-23. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.

NUAK1 Signaling Pathway

NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related family of kinases. It is involved in cellular processes such as cell adhesion, proliferation, and survival. NUAK1 has been shown to be a component of the Hippo signaling pathway, which controls organ size and cell proliferation.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro kinase assays used to characterize this compound.

LRRK2 and NUAK1 Inhibition: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase of interest.

Experimental Workflow:

Materials:

-

Kinase: Recombinant LRRK2 or NUAK1

-

Antibody: Europium-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

-

Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor

-

Inhibitor: this compound

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Plate: 384-well, low-volume microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer containing a final concentration of DMSO that is consistent across all wells.

-

Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Europium-labeled antibody in the assay buffer at 2X the final desired concentration.

-

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at 2X the final desired concentration.

-

Assay Assembly:

-

Add 5 µL of the serially diluted inhibitor to the wells of the 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TYK2 Inhibition: HTRF® Kinase Assay

This homogeneous time-resolved fluorescence (HTRF®) assay measures the phosphorylation of a substrate by the kinase.

Experimental Workflow:

Materials:

-

Kinase: Recombinant TYK2

-

Substrate: Biotinylated peptide substrate for TYK2

-

Inhibitor: this compound

-

ATP: Adenosine triphosphate

-

Detection Reagents:

-

Europium cryptate-labeled anti-phospho-substrate antibody

-

XL665-conjugated streptavidin

-

-

Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Detection Buffer: HTRF® detection buffer containing EDTA to stop the reaction.

-

Plate: 384-well, low-volume microplate

Procedure:

-

Compound and Reagent Preparation:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare solutions of TYK2 and the biotinylated substrate in the assay buffer.

-

-

Kinase Reaction:

-

To the wells of the microplate, add the TYK2 enzyme, the biotinylated substrate, and the serially diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the HTRF® detection buffer containing EDTA.

-

Add the mixture of Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF® compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at approximately 320 nm.

-

Data Analysis: Calculate the HTRF® ratio [(665 nm / 620 nm) * 10,000]. Plot the HTRF® ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with low nanomolar activity against LRRK2, NUAK1, and TYK2. While its high potency is well-documented, a comprehensive understanding of its kinome-wide selectivity remains an area for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers utilizing this compound to probe the biology of these important kinases and for those in the early stages of drug discovery. It is recommended that users of this compound perform their own comprehensive characterization to ensure its suitability for their specific applications.

The Synergistic Potential of Triple LRRK2, NUAK1, and TYK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concurrent inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), NUAK Family SNF1-Like Kinase 1 (NUAK1), and Tyrosine Kinase 2 (TYK2) represents a novel and compelling therapeutic strategy at the intersection of neurodegeneration, inflammation, and cellular stress responses. While research into the combined effects of targeting these three kinases is in its nascent stages, the individual roles of each provide a strong rationale for exploring their synergistic potential. This technical guide synthesizes the current understanding of LRRK2, NUAK1, and TYK2 signaling, provides detailed experimental protocols for their study, and explores the theoretical underpinnings of their triple inhibition. A significant development in this area is the synthesis of a potent triple inhibitor, LRRK2/NUAK1/TYK2-IN-1, by Neuron23, demonstrating the feasibility and interest in this therapeutic approach.[1][2][3][4][5]

Core Kinase Profiles and Rationale for Triple Inhibition

-

LRRK2: A key genetic driver of Parkinson's disease, LRRK2 is implicated in a range of cellular processes including vesicular trafficking, autophagy, and lysosomal and mitochondrial function.[6][7] Pathogenic mutations in LRRK2 lead to increased kinase activity, making it a prime target for neuroprotective therapies.[8]

-

NUAK1: A member of the AMP-activated protein kinase (AMPK)-related kinase family, NUAK1 is involved in cellular adhesion, senescence, and proliferation. Its dysregulation has been linked to cancer progression and fibrosis.

-

TYK2: As a member of the Janus kinase (JAK) family, TYK2 is a critical mediator of cytokine signaling pathways, particularly those involved in inflammation and immune responses.[6] It plays a role in the signaling of interleukins (IL-12, IL-23) and type I interferons.[6]

The rationale for triple inhibition lies in the potential for synergistic effects across neuroinflammatory and neurodegenerative processes. LRRK2 and TYK2 are both implicated in immune responses, with LRRK2 playing a role in microglia and neuroinflammation, and TYK2 being a central node in cytokine signaling.[6][7][9] NUAK1's involvement in cellular stress and proliferation could further complement the effects of LRRK2 and TYK2 inhibition, potentially mitigating cellular dysfunction and promoting neuronal survival.

Quantitative Data on Kinase Inhibition

While comprehensive data on the biological effects of this compound are not yet publicly available, the compound has been shown to be a potent inhibitor of all three kinases. The following table summarizes the available inhibitory activity data.

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |

| This compound | LRRK2 (Wild-Type) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] |

| LRRK2 (G2019S Mutant) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] | |

| NUAK1 | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] | |

| TYK2 | < 10 | HTRF kinase assay | [1] |

Signaling Pathways

Understanding the individual signaling pathways of LRRK2, NUAK1, and TYK2 is crucial for predicting the consequences of their simultaneous inhibition.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in the regulation of vesicle dynamics, autophagy, and lysosomal function. A key downstream pathway involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.

NUAK1 Signaling Pathway

NUAK1 is activated by the upstream kinase LKB1 and plays a role in regulating cell adhesion, migration, and senescence through its effects on the actin cytoskeleton and other downstream targets.

TYK2 Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological effects of LRRK2, NUAK1, and TYK2 inhibition.

LRRK2 Kinase Activity Assay

This protocol describes a common method for measuring LRRK2 kinase activity in vitro using a peptide substrate.

Materials:

-

Recombinant LRRK2 protein

-

LRRKtide (a synthetic peptide substrate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing LRRK2 protein, LRRKtide, and kinase buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

NUAK1 Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of NUAK1 inhibition on the migratory capacity of cells.

Materials:

-

Cultured cells of interest

-

Cell culture plates

-

Pipette tips or a specialized scratch tool

-

Microscope with imaging capabilities

-

NUAK1 inhibitor

Procedure:

-

Plate cells in a culture dish and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris.

-

Add fresh media containing the NUAK1 inhibitor or vehicle control.

-

Image the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

Measure the width of the scratch at each time point to quantify the rate of cell migration.

TYK2 Cellular Assay (STAT Phosphorylation)

This protocol measures the inhibition of TYK2-mediated STAT phosphorylation in response to cytokine stimulation.

Materials:

-

Immune cells (e.g., PBMCs, cell lines like NK-92)

-

Cytokine (e.g., IL-12, IFN-α)

-

TYK2 inhibitor

-

Lysis buffer

-

Antibodies against total STAT and phosphorylated STAT (p-STAT)

-

Western blotting or ELISA equipment

Procedure:

-

Pre-treat cells with the TYK2 inhibitor or vehicle control.

-

Stimulate the cells with the appropriate cytokine.

-

Lyse the cells to extract proteins.

-

Measure the levels of total STAT and p-STAT using Western blotting or ELISA.

-

Determine the ratio of p-STAT to total STAT to assess the effect of the inhibitor.

Hypothesized Biological Effects of LRRK2, NUAK1, and TYK2 Triple Inhibition

Based on the individual functions of these kinases, triple inhibition is hypothesized to have multifaceted effects:

-

Neuroinflammation: The combined inhibition of LRRK2 and TYK2 is expected to potently suppress neuroinflammatory processes. TYK2 inhibition would dampen the cytokine-mediated activation of immune cells, while LRRK2 inhibition would modulate microglial responses and potentially other inflammatory pathways within the central nervous system.

-

Neuronal Survival and Protection: By inhibiting the pathogenic kinase activity of LRRK2, the triple inhibitor could directly protect neurons from degeneration. The added inhibition of NUAK1 might contribute to this by reducing cellular stress and promoting a pro-survival cellular environment.

-

Autophagy and Protein Clearance: LRRK2 is a known regulator of autophagy. Inhibition of LRRK2 kinase activity has been shown to restore lysosomal function.[10][11] This could lead to enhanced clearance of misfolded proteins, a hallmark of many neurodegenerative diseases. The role of NUAK1 and TYK2 in this context is less clear but could offer additive benefits.

-

Peripheral Immune Modulation: TYK2 inhibition is a validated strategy for treating systemic autoimmune diseases. The triple inhibitor would likely have profound effects on peripheral immune responses, which could be beneficial in conditions with both central and peripheral inflammatory components.

Future Directions and Conclusion

The development of a potent LRRK2, NUAK1, and TYK2 triple inhibitor opens up exciting new avenues for therapeutic intervention in a range of complex diseases. The immediate next step is the thorough preclinical evaluation of compounds like this compound to understand their in vitro and in vivo biological effects, pharmacokinetic and pharmacodynamic properties, and safety profiles.

Key research questions to address include:

-

What are the synergistic, additive, or antagonistic effects of triple inhibition on key cellular pathways?

-

Does triple inhibition offer superior efficacy in animal models of neurodegenerative and inflammatory diseases compared to single- or dual-target inhibitors?

-

What is the safety profile of long-term triple inhibition, particularly concerning on-target effects in various tissues?

References

- 1. | BioWorld [bioworld.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. neuron23.com [neuron23.com]

- 7. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neuron23.com [neuron23.com]

- 9. neuron23.com [neuron23.com]

- 10. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Lrrk2/nuak1/tyk2-IN-1: A Multi-Targeted Kinase Inhibitor for Autoimmune Disease Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. The intricate signaling pathways that govern immune cell activation and function are central to the pathogenesis of these disorders. Key players in these pathways include Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). The small molecule inhibitor, Lrrk2/nuak1/tyk2-IN-1, also known as compound 226, has emerged as a potent tool for investigating the roles of these kinases in autoimmunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro activity, and the experimental protocols relevant to its study in the context of autoimmune disease models.

Core Concepts: The Kinase Targets

LRRK2: While extensively studied for its role in Parkinson's disease, LRRK2 is also expressed in immune cells, including microglia, monocytes, and B cells. It is implicated in inflammatory responses, phagocytosis, and antigen presentation.

NUAK1: A member of the AMP-activated protein kinase (AMPK)-related kinase family, NUAK1 is involved in cellular stress responses, cell adhesion, and migration. Its role in the immune system is an active area of investigation.

TYK2: As a member of the Janus kinase (JAK) family, TYK2 is a critical component of the signaling pathways for several key cytokines implicated in autoimmunity, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23. These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are major drivers of autoimmune pathology.

This compound: In Vitro Potency

This compound is a potent, multi-targeted inhibitor of LRRK2, NUAK1, and TYK2. In vitro kinase assays have demonstrated its high affinity and inhibitory activity against these targets.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| LRRK2 (Wild-Type) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] |

| LRRK2 (G2019S mutant) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] |

| NUAK1 | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] |

| TYK2 | < 10 | HTRF kinase assay | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its potential therapeutic effects by simultaneously blocking multiple inflammatory signaling pathways. The inhibition of TYK2 is particularly relevant for autoimmune diseases, as it can disrupt the signaling of key pro-inflammatory cytokines.

References

The Role of LRRK2 in Neuroinflammation and Parkinson's Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical nexus in the pathophysiology of Parkinson's disease (PD), bridging genetic predisposition with the complex inflammatory processes that drive neurodegeneration. Mutations in the LRRK2 gene are the most common cause of familial PD and are also implicated in sporadic cases.[1] This technical guide provides an in-depth examination of the multifaceted role of LRRK2 in neuroinflammation, detailing the core signaling pathways, presenting quantitative data on its impact on inflammatory mediators, and offering detailed experimental protocols for key assays. The evidence strongly suggests that the kinase activity of LRRK2 is a positive modulator of the immune response in the brain, making it a prime therapeutic target for disease-modifying interventions.[2][3]

LRRK2: A Key Modulator of Innate and Adaptive Immunity

LRRK2 is highly expressed in immune cells, including microglia, the resident immune cells of the central nervous system (CNS), as well as in peripheral monocytes and macrophages.[4][5] This expression pattern underscores its significant role in both central and peripheral inflammatory responses, which are increasingly recognized as interconnected in PD pathogenesis.[6][7]

Mutations in LRRK2, particularly the common G2019S gain-of-function mutation, are associated with an exaggerated inflammatory response.[8] This hyper-responsiveness is not limited to the brain; peripheral immune cells from PD patients with LRRK2 mutations secrete more inflammatory cytokines compared to healthy controls.[9] This suggests a systemic inflammatory component in LRRK2-mediated PD, where peripheral immune events may contribute to and exacerbate neuroinflammation within the CNS.

Core Signaling Pathways of LRRK2 in Neuroinflammation

LRRK2 kinase activity is central to its role in modulating inflammatory signaling. Several key pathways have been identified through which LRRK2 exerts its pro-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. LRRK2 has been shown to enhance NF-κB activity, leading to the increased production of pro-inflammatory cytokines such as IL-1β and TNF-α.[10] The G2019S LRRK2 mutation, in the presence of oligomeric α-synuclein, exacerbates the activation of the NF-κB pathway in astrocytes.[11]

Rab GTPase Phosphorylation and Vesicular Trafficking

A key function of LRRK2 is the phosphorylation of a subset of Rab GTPases, including Rab10.[4] Rab GTPases are crucial for regulating vesicular trafficking. Phosphorylation of Rab10 by LRRK2 has been shown to be elevated in the presence of pathogenic LRRK2 variants.[4] This altered Rab phosphorylation can impact processes such as phagocytosis and cytokine secretion in immune cells, thereby contributing to the inflammatory environment.

Quantitative Data on LRRK2 and Neuroinflammation

The following tables summarize quantitative data from key studies, illustrating the impact of LRRK2 on inflammatory markers.

Table 1: Effect of LRRK2 G2019S Mutation on Inflammatory Cytokine Levels

| Model System | Stimulus | Cytokine | Change with G2019S Mutation | Reference |

| Primary Microglia (mouse) | α-synuclein PFFs | IL-1β | ~65% increase | [12] |

| BV2 Microglial Cells | Ectopic expression | TNF-α | Significant increase in release | [8] |

| G2019S Transgenic Mice | - | TNF-α | Significant increase in brain lysates | [8] |

| G2019S Knock-in Mice | Low-dose LPS (6 months) | Serum IL-6, IL-1β, IFN-γ, TNF-α | Significant increase | [13] |

Table 2: Effect of LRRK2 Kinase Inhibitors on Inflammatory Markers

| Model System | Stimulus | Inhibitor | Cytokine/Marker | Effect of Inhibition | Reference |

| BV2 & Primary Microglia | LPS | GSK2578215A | TNF-α | Rescued LPS-induced increase | [14] |

| α-synuclein PFFs Mouse Model | α-synuclein PFFs | MLi2, PF-06447475 | pre-IL-1β, iNOS | Strongly reduced levels | [9] |

| Oligomeric α-synuclein Astrocyte Model | Oligomeric α-synuclein | LRRK2-IN-1 | IL-1β, TNF-α | Reduced levels | [11] |

| Human Neutrophils | - | MLi-2, PF-06447475 | p-Rab10/Total Rab10 | Dose-dependent reduction | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Primary Microglia Culture and Stimulation

This protocol is adapted from methodologies used in studies investigating LRRK2 in primary microglia.[5][16]

-

Isolation:

-

Establish primary mixed glial cultures from the brains of postnatal day 1-2 (P1-2) wild-type or LRRK2 G2019S knock-in mice.

-

After approximately 10 days in culture, isolate microglia by shaking the mixed glial cultures.

-

Verify the purity of the microglial culture (>95%) by immunocytochemistry for microglial (e.g., Iba1, CD11b) and astrocyte (e.g., GFAP) markers.

-

-

Stimulation:

-

Plate purified microglia at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).

-

Allow cells to adhere and rest for 24 hours.

-

For inflammatory stimulation, treat cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) or α-synuclein pre-formed fibrils (PFFs) (e.g., 25 µM) for a specified duration (e.g., 6, 12, or 24 hours).

-

For inhibitor studies, pre-treat cells with the LRRK2 kinase inhibitor (e.g., MLi-2 at 1 µM) for 30-60 minutes prior to stimulation.

-

-

Analysis:

-

Collect the cell culture supernatant for cytokine analysis using ELISA or multiplex immunoassay.

-

Lyse the cells to extract protein for Western blot analysis of inflammatory signaling proteins (e.g., phosphorylated NF-κB, NLRP3) or LRRK2 and its substrates (e.g., p-Rab10).

-

LRRK2 Kinase Activity Assay

This protocol provides a general framework for measuring LRRK2 kinase activity, based on common methodologies.[6][7]

-

Immunoprecipitation of LRRK2:

-

Lyse cells or tissues containing LRRK2 in a suitable lysis buffer.

-

Incubate the lysate with an anti-LRRK2 antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-LRRK2 complex.

-

Wash the beads multiple times to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads with the immunoprecipitated LRRK2 in a kinase assay buffer.

-

Add a kinase substrate (e.g., myelin basic protein (MBP) or a specific Rab protein) and ATP (can be radiolabeled [γ-³²P]ATP for autoradiography or unlabeled for detection by phospho-specific antibodies).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect substrate phosphorylation by autoradiography (for ³²P) or by Western blotting with a phospho-specific antibody (e.g., anti-phospho-Rab10).

-

Generation of α-synuclein Pre-formed Fibrils (PFFs)

This protocol is a summary of best practices for generating α-synuclein PFFs for in vitro and in vivo models of neuroinflammation.[17][18][19]

-

Monomer Preparation:

-

Start with high-quality, endotoxin-low recombinant human α-synuclein monomer.

-

Centrifuge the monomer solution at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to remove any pre-existing aggregates.

-

Carefully collect the supernatant and determine the protein concentration.

-

-

Fibril Formation:

-

Dilute the α-synuclein monomer to a final concentration of 5 mg/mL in a phosphate-buffered saline (PBS) solution.

-

Incubate the solution at 37°C with continuous shaking (e.g., 1000 rpm) for 5-7 days to induce fibril formation.

-

-

Validation and Preparation for Use:

-

Confirm fibril formation using methods such as Thioflavin T assay or transmission electron microscopy.

-

For use in cell culture or in vivo, sonicate the PFFs to generate smaller, more pathogenic seeds. The goal is to achieve fibrils of approximately 50 nm in length.

-

Verify the size of the sonicated PFFs.

-

Dilute the sonicated PFFs to the desired working concentration in sterile PBS or cell culture medium.

-

Conclusion and Future Directions

The evidence overwhelmingly points to LRRK2 as a key driver of neuroinflammation in Parkinson's disease. Its kinase activity, particularly when enhanced by pathogenic mutations, promotes a pro-inflammatory state in both central and peripheral immune cells. This is mediated through well-defined signaling pathways, including NF-κB activation and the phosphorylation of Rab GTPases, which in turn leads to increased production of inflammatory cytokines.

The quantitative data presented herein demonstrates a clear correlation between LRRK2 activity and the levels of key inflammatory mediators. Importantly, the successful attenuation of these inflammatory responses by LRRK2 kinase inhibitors in various preclinical models provides a strong rationale for targeting LRRK2 in therapeutic strategies for PD.[2][20]

Future research should focus on further elucidating the downstream effectors of LRRK2-mediated Rab phosphorylation in immune cells and understanding the precise interplay between peripheral and central inflammation in the context of LRRK2-driven pathology. The development and application of robust pharmacodynamic biomarkers, such as the measurement of Rab10 phosphorylation in peripheral blood cells, will be critical for the clinical development of LRRK2 inhibitors.[15] Ultimately, a deeper understanding of the mechanisms outlined in this guide will pave the way for novel, targeted therapies aimed at modifying the course of Parkinson's disease by dampening the detrimental effects of neuroinflammation.

References

- 1. Modeling Parkinson’s disease in LRRK2 rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.de [promega.de]

- 8. G2019s LRRK2 promotes mitochondrial fission and increases TNFα-mediated neuroinflammation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutations in LRRK2 impair NF-κB pathway in iPSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LRRK2 G2019S promotes astrocytic inflammation induced by oligomeric α-synuclein through NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. LRRK2 Kinase Activity Induces Mitochondrial Fission in Microglia via Drp1 and Modulates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. Differential LRRK2 signalling and gene expression in WT-LRRK2 and G2019S-LRRK2 mouse microglia treated with zymosan and MLi2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. michaeljfox.org [michaeljfox.org]

- 18. michaeljfox.org [michaeljfox.org]

- 19. Production of α-synuclein preformed fibrils (PFF) [protocols.io]

- 20. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation [mdpi.com]

NUAK1: A Pivotal Kinase at the Crossroads of Cellular Stress and Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family. Initially identified as a key player in cell adhesion and senescence, a growing body of evidence has implicated NUAK1 as a critical regulator of cellular stress responses and metabolic homeostasis. Its multifaceted roles in processes ranging from glucose and lipid metabolism to oxidative stress defense and the maintenance of mitochondrial function have positioned it as a compelling therapeutic target in a variety of diseases, most notably cancer. This technical guide provides a comprehensive overview of the current understanding of NUAK1's function, detailing its core signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Core Functions of NUAK1 in Cellular Homeostasis

NUAK1's influence extends across a spectrum of cellular processes, enabling cells to adapt and survive under conditions of stress and metabolic fluctuation.

Regulation of Metabolism

NUAK1 is a significant modulator of both glucose and lipid metabolism. In skeletal muscle, it has been shown to negatively regulate insulin signaling, thereby suppressing glucose uptake.[1] Muscle-specific knockout of NUAK1 in mice leads to improved glucose tolerance and insulin sensitivity, particularly under high-fat diet conditions.[1][2] In the context of cancer, NUAK1's role is more complex. It supports cancer cell survival under metabolic stress by maintaining ATP levels and proper mitochondrial function.[3] Some studies suggest that NUAK1 promotes aerobic glycolysis and the pentose phosphate pathway in non-small cell lung cancer cells.[4] Furthermore, NUAK1 has been implicated in the progression of metabolic dysfunction-associated steatohepatitis (MASH) by influencing lipid metabolism and hepatic inflammation.[5][6]

Cellular Stress Response

NUAK1 is a key component of the cellular machinery that responds to various stressors, including oxidative and energetic stress.

-

Oxidative Stress: NUAK1 plays a crucial role in the antioxidant stress response. It is activated by oxidative stress and facilitates the nuclear import of NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of antioxidant gene expression.[7][8] This function is critical for the survival of colorectal cancer cells, which experience high levels of reactive oxygen species (ROS).[7][8]

-

Energetic Stress: Under conditions of glucose starvation or energetic stress, NUAK1 is activated by the upstream kinase LKB1.[9][10] This activation is essential for maintaining cellular energy balance. In MYC-driven cancer cells, which are often under metabolic stress, NUAK1 is required to maintain ATP homeostasis.[3][7]

-

Other Stressors: NUAK1 has also been linked to the response to genotoxic stress, where it can phosphorylate and activate the tumor suppressor p53.[9][10]

Key Signaling Pathways Involving NUAK1

NUAK1 functions within intricate signaling networks to exert its effects on cellular stress and metabolism.

The LKB1-NUAK1-p53 Pathway

In response to cellular stress, particularly glucose deprivation, the tumor suppressor kinase LKB1 phosphorylates and activates NUAK1 at Threonine 211.[9][10] Activated NUAK1, in turn, can directly phosphorylate the tumor suppressor protein p53 at Serine 15 and Serine 392.[9][10] This phosphorylation event activates p53, leading to the induction of p21/WAF1 and subsequent cell cycle arrest at the G1/S checkpoint.[9] This pathway represents a critical mechanism by which cells can halt proliferation in response to metabolic stress.

The NUAK1-NRF2 Antioxidant Response Pathway

NUAK1 is a critical mediator of the cellular response to oxidative stress through its regulation of the NRF2 transcription factor. Under oxidative stress conditions, NUAK1 is activated and facilitates the nuclear translocation of NRF2.[7][8] It achieves this by counteracting the inhibitory effects of GSK3β on NRF2.[7] Specifically, NUAK1 activation leads to the inhibition of Protein Phosphatase 1β (PP1β), which in turn maintains the inhibitory phosphorylation of GSK3β, thereby preventing it from inhibiting NRF2 nuclear import.[7] Once in the nucleus, NRF2 drives the expression of a suite of antioxidant genes, protecting the cell from oxidative damage.

NUAK1 and the mTOR Signaling Pathway

NUAK1 has a complex and multifaceted relationship with the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. NUAK1 can restrain mTORC1 activity, which is crucial for cancer cell survival under metabolic stress.[7] This is thought to occur in part through AMPK-dependent mechanisms. More recently, NUAK1 has been shown to regulate mTORC2 subcellular localization and promote the activation of its downstream effector, AKT.[11] This regulation of mTORC2 by NUAK1 appears to be important for growth factor-dependent signaling. In non-small cell lung cancer, NUAK1/2 have been shown to enhance mTOR activity by suppressing p53, thereby promoting aerobic glycolysis and the pentose phosphate pathway.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on NUAK1 function.

Table 1: Effects of NUAK1 Knockout/Inhibition on Cellular Metabolism

| Parameter | Cell/Tissue Type | Condition | Effect of NUAK1 KO/Inhibition | Reference |

| Fasting Blood Glucose | Muscle-specific NUAK1 KO Mice | High-Fat Diet | Lower | [1][2] |

| Glucose Tolerance | Muscle-specific NUAK1 KO Mice | High-Fat Diet | Greater | [1][2] |

| Insulin Sensitivity | Muscle-specific NUAK1 KO Mice | High-Fat Diet | Higher | [1][2] |

| Muscle Glycogen | Muscle-specific NUAK1 KO Mice | High-Fat Diet | Higher | [1][2] |

| IRS1 Ser-1097 Phosphorylation | NUAK1-deficient Muscle | Markedly Decreased | [1][2] | |

| AKT Thr-308 Phosphorylation | Soleus muscle of MNUAK1KO mice | Increased | [1] | |

| ATP Levels | MYC-driven Cancer Cells | Metabolic Stress | Decreased | [3] |

| Mitochondrial Respiration | Cancer Cells | Decreased | [3] | |

| Glycolytic Capacity | Cancer Cells | Mitochondrial Inhibition | Decreased | [3] |

| Aerobic Glycolysis & PPP | NSCLC Cells | Decreased | [4] |

Table 2: NUAK1 in Cellular Stress and Signaling

| Parameter | Cell Type | Condition | Observation with NUAK1 Modulation | Reference |

| p53 Ser15/Ser392 Phosphorylation | A549, HeLa cells | Glucose Starvation | Increased with NUAK1 overexpression | [9] |

| Cell Proliferation | Breast Cancer Cells | Promoted by NUAK1 | [9] | |

| NRF2 Nuclear Import | Colorectal Cancer Cells | Oxidative Stress | Facilitated by NUAK1 | [7][8] |

| Caspase 6 Activation | MASH-stressed Livers | Facilitated by NUAK1 | [6] | |

| Centrosome Duplication | Pancreatic Ductal Adenocarcinoma Cells | Regulated by NUAK1 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of NUAK1 function. The following section provides protocols for key experiments.

In Vitro NUAK1 Kinase Assay (Radioactive)

This protocol is for measuring the kinase activity of purified NUAK1 using a radioactive isotope.

Materials:

-

Active NUAK1 (recombinant)

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT added fresh)

-

Substrate peptide (e.g., SAMS peptide)

-

γ-³²P-ATP

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microfuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 4x Kinase Assay Buffer

-

5 µL of substrate peptide (e.g., 1 mM SAMS peptide)

-

5 µL of diluted active NUAK1

-

5 µL of distilled H₂O

-

-

Initiate the reaction by adding 5 µL of 1 mM ATP containing γ-³²P-ATP (specific activity ~500 cpm/pmol).

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares three times for 5 minutes each in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Wash once with acetone and let the paper air dry.

-

Place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

References

- 1. ulab360.com [ulab360.com]

- 2. Anti-NuaK1 Antibody (pThr211) (SPC-1036) - Rabbit Polyclonal [stressmarq.com]

- 3. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

An In-depth Technical Guide to Lrrk2/nuak1/tyk2-IN-1 for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multi-kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1, for its potential applications in cancer research. This document details the inhibitor's mechanism of action, summarizes its inhibitory activity, and provides detailed experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways of its target kinases—Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2)—in the context of oncology. This guide is intended to serve as a valuable resource for researchers exploring novel therapeutic strategies in cancer.

Introduction

Multi-kinase inhibitors represent a promising class of therapeutic agents in oncology, capable of simultaneously targeting multiple signaling pathways implicated in tumor growth, proliferation, and survival. This compound is a potent small molecule inhibitor targeting LRRK2, NUAK1, and TYK2, three kinases that have individually been implicated in various aspects of cancer biology.

-

Leucine-rich repeat kinase 2 (LRRK2): A large, complex protein with both kinase and GTPase activity. Mutations and overexpression of LRRK2 have been linked to an increased risk of certain cancers, including melanoma and non-skin cancers.[1][2] LRRK2 is involved in multiple cellular processes such as autophagy, inflammation, and vesicular trafficking, all of which are critical in cancer progression.[3][4]

-

NUAK family SNF1-like kinase 1 (NUAK1): A member of the AMP-activated protein kinase (AMPK)-related kinase family. NUAK1 plays a crucial role in cancer cell survival under metabolic stress, regulation of cell adhesion, and protection from oxidative stress.[5][6][7] It has been shown to be a key component of the antioxidant stress response pathway in colorectal cancer.[5]

-

Tyrosine kinase 2 (TYK2): A member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 is a critical mediator of cytokine signaling pathways that regulate immune responses and inflammation.[8][9][10] Dysregulation of the TYK2-STAT signaling axis is implicated in the pathogenesis of various cancers by promoting cell proliferation, survival, and metastasis.[8][10]

This guide will delve into the technical details of this compound, providing the necessary information for its evaluation as a tool in cancer research.

This compound: Inhibitor Profile

This compound, also referred to as compound 226 in some literature, is a potent inhibitor of LRRK2 (both wild-type and the pathogenic G2019S mutant), NUAK1, and TYK2.[11]

Quantitative Data

The inhibitory activity of this compound has been characterized using advanced kinase assay platforms. The following table summarizes the available quantitative data.

| Target Kinase | Variant | IC50 (nM) | Assay Type | Reference |

| LRRK2 | Wild-type | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | Patent WO 2022104206 |

| LRRK2 | G2019S mutant | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | Patent WO 2022104206 |

| NUAK1 | Wild-type | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | Patent WO 2022104206 |

| TYK2 | Wild-type | < 10 | HTRF kinase assay | Patent WO 2022104206 |

Signaling Pathways in Cancer

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of LRRK2, NUAK1, and TYK2 in the context of cancer.

LRRK2 Signaling Pathway

References

- 1. LRRK2 G2019S Mutations are associated with an increased cancer risk in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2-related PD possibly linked to increased cancer risk | springermedicine.com [springermedicine.com]

- 3. scientudio.biz [scientudio.biz]

- 4. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Pharmacodynamics of Lrrk2/nuak1/tyk2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lrrk2/nuak1/tyk2-IN-1, also referred to as compound 226, is a potent small molecule inhibitor targeting Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2][3] This multi-targeted inhibitor has emerged from research focused on developing novel therapeutics for a range of conditions, including autoimmune diseases, inflammatory disorders, and neurodegenerative diseases like Parkinson's disease.[1][2][3] The simultaneous inhibition of these three kinases, each implicated in distinct but sometimes overlapping signaling pathways, presents a unique pharmacological profile with potential for synergistic therapeutic effects. This technical guide provides a comprehensive overview of the currently available pharmacodynamic data for this compound, detailed experimental methodologies for its characterization, and visual representations of the relevant signaling pathways.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against its three primary targets. In vitro kinase assays have established its high affinity for these enzymes.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][3]

| Target Kinase | Variant | IC50 (nM) | Assay Type |

| LRRK2 | Wild-type | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |

| LRRK2 | G2019S mutant | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |

| NUAK1 | - | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |

| TYK2 | - | < 10 | HTRF kinase assay |

Note: The G2019S mutation is a common activating mutation in the LRRK2 gene associated with an increased risk of Parkinson's disease.

A broader understanding of the selectivity profile of a multi-kinase inhibitor is critical for predicting its therapeutic window and potential off-target effects. While a comprehensive selectivity panel for this compound has not been publicly disclosed, the distinct structural features of the ATP-binding sites of different kinase families allow for the development of relatively selective inhibitors.

Signaling Pathways

The therapeutic potential of this compound stems from its ability to modulate three key signaling pathways implicated in various disease states.

LRRK2 Signaling Pathway

LRRK2 is a large, complex protein with both kinase and GTPase activity. It is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. Dysregulation of LRRK2 activity, particularly due to mutations like G2019S, is strongly linked to the pathogenesis of Parkinson's disease. In the context of the immune system, LRRK2 is expressed in immune cells and has been implicated in neuroinflammation.

NUAK1 Signaling Pathway

NUAK1, also known as AMPK-related kinase 5 (ARK5), is a member of the AMP-activated protein kinase (AMPK) family. It plays a crucial role in cellular responses to stress, including metabolic and oxidative stress. NUAK1 is activated by the upstream kinase LKB1 and is involved in regulating cell adhesion, polarity, and survival. Its role in autoimmune and inflammatory diseases is an active area of investigation.

TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in cytokine signaling through the JAK-STAT pathway. TYK2 is associated with the intracellular domains of various cytokine receptors and, upon cytokine binding, becomes activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory and immune responses. Inhibition of TYK2 is a validated therapeutic strategy for several autoimmune diseases.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed for the in vitro characterization of kinase inhibitors like this compound.

TR-FRET LanthaScreen Eu Kinase Binding Assay (for LRRK2 and NUAK1)

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology that relies on the transfer of energy from a donor fluorophore (Europium chelate) to an acceptor fluorophore (e.g., a fluorescent tracer) when they are in close proximity. In this assay, a Europium-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket of the kinase. This brings the donor and acceptor into proximity, resulting in a high FRET signal. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., HEPES-based buffer with MgCl₂, EGTA, and a surfactant).

-

Dilute the kinase (LRRK2 or NUAK1) to the desired concentration in the reaction buffer.

-

Dilute the Europium-labeled anti-tag antibody to the appropriate concentration in the reaction buffer.

-

Prepare a stock solution of the fluorescent tracer and dilute it to the working concentration in the reaction buffer.

-

Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in the reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 2 µL) of the compound dilutions or DMSO control to the assay wells.

-

Add a volume (e.g., 4 µL) of the kinase/antibody mixture to each well.

-

Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding.

-

Add a volume (e.g., 4 µL) of the fluorescent tracer to initiate the competition reaction.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

HTRF Kinase Assay (for TYK2)

Homogeneous Time-Resolved Fluorescence (HTRF) kinase assays measure the phosphorylation of a substrate by the kinase.

Principle: This assay format typically uses a biotinylated substrate and a Europium cryptate-labeled anti-phospho-specific antibody. The kinase phosphorylates the biotinylated substrate in the presence of ATP. After the kinase reaction, a detection mixture containing Streptavidin-XL665 (acceptor) and the Europium cryptate-labeled antibody (donor) is added. If the substrate is phosphorylated, the antibody binds to it, and the streptavidin binds to the biotin, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a low FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., HEPES-based buffer with MgCl₂, MnCl₂, DTT, and a surfactant).

-

Dilute the TYK2 enzyme to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the biotinylated substrate and dilute it to the working concentration in the reaction buffer.

-

Prepare a stock solution of ATP and dilute it to the working concentration in the reaction buffer.

-

Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in the reaction buffer.

-

Prepare the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in the detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 2 µL) of the compound dilutions or DMSO control to the assay wells.

-

Add a volume (e.g., 4 µL) of the TYK2 enzyme to each well.

-

Add a volume (e.g., 4 µL) of the substrate/ATP mixture to initiate the kinase reaction.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.

-

Add a volume (e.g., 10 µL) of the HTRF detection reagent mixture to stop the reaction and initiate the detection process.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the emission ratio (acceptor/donor) and normalize the data.

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

Cellular Consequences of Simultaneous LRRK2, NUAK1, and TYK2 Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The concurrent inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine Kinase 2 (TYK2) represents a novel therapeutic strategy for a range of complex diseases, including neuroinflammatory and autoimmune disorders. This technical guide elucidates the individual roles of these kinases, explores the known and hypothesized points of crosstalk between their signaling pathways, and predicts the cellular consequences of their simultaneous inhibition. The development of multi-target inhibitors, such as those synthesized by Neuron23, underscores the therapeutic potential of this approach, which is reported to be beneficial for cancer, infections, and neurological, metabolic, cardiovascular, dermatological, eye, and inflammatory disorders.[1] This document provides a foundational framework for researchers and drug developers investigating the synergistic effects of targeting these three critical cellular signaling nodes.

Individual Signaling Pathways and Functions

LRRK2: A Key Regulator of Vesicular Trafficking and Immunity

LRRK2 is a large, multi-domain protein with both GTPase and kinase activity.[2][3] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also associated with an increased risk for sporadic Parkinson's disease.[2][3] Beyond its role in neurodegeneration, LRRK2 is a critical player in the immune system.[4][5][6]

Core Functions:

-

Vesicular and Endosomal Trafficking: LRRK2 phosphorylates a subset of Rab GTPases, which are master regulators of vesicle transport, to control endosomal and lysosomal pathways.[7]

-

Autophagy and Lysosomal Homeostasis: LRRK2 is implicated in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[3][7] Pathogenic LRRK2 mutations can impair lysosomal function, a deficit that can be rescued by LRRK2 kinase inhibitors.[8]

-

Immune Response: LRRK2 is highly expressed in immune cells, including microglia, macrophages, B cells, and T cells.[4][5] Its expression is upregulated in response to inflammatory stimuli like interferon-γ (IFN-γ).[4] LRRK2 has been shown to influence cytokine release, phagocytosis, and antigen presentation.[4][6]

NUAK1: A Central Sensor of Cellular Stress and Energy Status

NUAK1, also known as AMPK-related kinase 5 (ARK5), is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[9] It is a key component of the cellular response to energetic and oxidative stress.

Core Functions:

-

Energy Sensing: As an AMPK-related kinase, NUAK1 is involved in cellular energy homeostasis.[9]

-

Cell Adhesion and Polarity: NUAK1 regulates cell adhesion and polarity through the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1), which in turn controls the activity of myosin light chain phosphatase.

-

Cell Proliferation and Senescence: NUAK1 has been shown to phosphorylate and activate p53 in response to cellular stress, leading to cell cycle arrest.

-

mTOR and Hippo Pathway Regulation: NUAK1 is implicated in the regulation of the mTOR pathway, a central controller of cell growth and metabolism, and the Hippo pathway, which governs organ size and tissue homeostasis.[9]

TYK2: A Critical Transducer of Cytokine Signaling

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors to the nucleus to regulate gene expression.[10][11][12][13][14]

Core Functions:

-

Cytokine Signaling: TYK2 is essential for the signaling of key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[15][16]

-

Immune Cell Differentiation and Activation: Through its role in cytokine signaling, TYK2 is critical for the differentiation and activation of various immune cell subsets, such as T helper 1 (Th1) and Th17 cells.[15]

-

Inflammatory Responses: Dysregulated TYK2 activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a prime therapeutic target.[16]

Inter-Pathway Crosstalk and Rationale for Co-Inhibition

While the simultaneous inhibition of LRRK2, NUAK1, and TYK2 is a novel therapeutic concept, existing evidence points to significant crosstalk between their respective signaling pathways.

LRRK2 and TYK2 (JAK-STAT) Pathway Crosstalk

The link between LRRK2 and the TYK2-mediated JAK-STAT pathway is primarily through their shared involvement in the immune system. LRRK2 expression is induced by IFN-γ, a cytokine that signals through the JAK-STAT pathway.[4] This suggests that LRRK2 may function as a downstream effector or a modulator of JAK-STAT signaling in immune cells. Furthermore, LRRK2 has been shown to influence the transcription of STAT3, a key downstream target of TYK2, in certain cancer cells.[3] Therefore, co-inhibiting LRRK2 and TYK2 could offer a dual approach to suppressing inflammatory responses: directly blocking cytokine signaling with a TYK2 inhibitor while simultaneously dampening the intrinsic inflammatory functions of immune cells with a LRRK2 inhibitor.

NUAK1 (AMPK-related) and TYK2 (JAK-STAT) Pathway Crosstalk